molecular formula C₁₂H₁₅FN₂O₅ B1140905 5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 66335-39-5

5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1140905
CAS RN: 66335-39-5
M. Wt: 286.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₁₅FN₂O₅ and its molecular weight is 286.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Mechanistic Insights

Recent developments in fluorine chemistry have enhanced the precise use of fluorinated pyrimidines (FPs) for cancer treatment. FPs, including 5-Fluorouracil (5-FU), are pivotal in treating over 2 million cancer patients annually. Synthesis methods for 5-FU have evolved, including the incorporation of isotopes for studying metabolism and biodistribution. Insights into how FPs affect nucleic acid structure and dynamics have emerged from computational and experimental studies. Beyond the known inhibition of thymidylate synthase (TS) by 5-FU metabolites, recent findings have identified RNA modifying enzymes such as tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase as targets for 5-FU cytotoxicity. Enzymes like DNA topoisomerase 1 (Top1) were also found to mediate FP anti-tumor activity, suggesting new roles for RNA- and DNA-modifying enzymes in FP cytotoxicity. These findings point towards a more precise application of FPs in cancer treatment through personalized medicine approaches (Gmeiner, 2020).

Pharmacophore Design and Inhibitor Synthesis

Pyrimidine and its derivatives serve as selective inhibitors of enzymes and receptors crucial for cellular processes. For example, synthetic compounds with tri- and tetra-substituted imidazole scaffolds are recognized as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines. The synthesis, design, and activity studies of these compounds reveal that minor modifications significantly alter their antiviral and toxicity profiles. This research underscores the potential of pyrimidine derivatives in developing selective and potent inhibitors for therapeutic applications (Scior et al., 2011).

Anti-inflammatory Applications

Pyrimidines exhibit a wide range of pharmacological effects, including anti-inflammatory activities. They inhibit the expression and activities of various inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. The structure–activity relationships (SARs) of pyrimidine derivatives have been extensively studied, providing insights into developing new analogs with enhanced anti-inflammatory activities and minimal toxicity. This area represents a promising direction for synthesizing novel pyrimidine analogs as anti-inflammatory agents with improved efficacy (Rashid et al., 2021).

Dihydropyrimidine Dehydrogenase (DPD) Inhibition

Fluoropyrimidines, including 5-FU, are foundational in treating solid tumors but are associated with significant toxicities due to the variability in metabolism among patients. Dihydropyrimidine dehydrogenase (DPD) plays a critical role in the catabolism of 5-FU. Studies focusing on the genetics and pharmacokinetics of DPD aim to explain interpatient variability in enzyme activity, including the occurrence of severe toxicity. Pre-treatment screening for DPD activity has emerged as a strategy to mitigate early-onset toxicity, highlighting the importance of understanding DPD's role in fluoropyrimidine metabolism for personalized medicine applications (Boisdron-Celle et al., 2013).

Safety and Hazards

The compound is classified as a danger, with hazard statements H315-H319-H360 . It is recommended to handle it with care, using appropriate safety measures .

properties

IUPAC Name

1-[(3aR,4R,6R,6aR)-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoropyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O5/c1-5-7-8(20-12(2,3)19-7)10(18-5)15-4-6(13)9(16)14-11(15)17/h4-5,7-8,10H,1-3H3,(H,14,16,17)/t5-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHBEPUPFFEDIQ-VPCXQMTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(O1)N3C=C(C(=O)NC3=O)F)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=C(C(=O)NC3=O)F)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.